molecular formula C22H18N2O3 B5039875 2-Amino-4-(3-hydroxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-Amino-4-(3-hydroxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B5039875
M. Wt: 358.4 g/mol
InChI Key: IPJWFVGKIAOQPB-UHFFFAOYSA-N
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Description

2-Amino-4-(3-hydroxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile: is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, a phenyl group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-amino-4-(3-hydroxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c23-12-17-20(14-7-4-8-16(25)9-14)21-18(26)10-15(11-19(21)27-22(17)24)13-5-2-1-3-6-13/h1-9,15,20,25H,10-11,24H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJWFVGKIAOQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CC(=CC=C3)O)C#N)N)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(3-hydroxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent reactions to introduce the amino and phenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for temperature control, mixing, and purification ensures consistency and efficiency in the production process. Industrial methods also focus on optimizing reaction times and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.

Medicine: The compound has shown promise in preliminary studies as an anti-cancer agent. Its ability to induce apoptosis in cancer cells is of particular interest to researchers.

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-hydroxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its activity. Pathways involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-Amino-4-(4-hydroxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
  • 2-Amino-4-(3-hydroxyphenyl)-7-nitro-4H-chromene-3-carbonitrile
  • 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile

Comparison: Compared to similar compounds, 2-Amino-4-(3-hydroxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the carbonitrile group enhances its reactivity and potential for forming diverse derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

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